CID 78070657 is classified as a silane compound with the molecular formula and a molecular weight of 264.6 g/mol. It is categorized under organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon and other elements. The compound's InChI key is BRSSATBWSDXLBB-UHFFFAOYSA-N, and its canonical SMILES representation is C1(SSC(SS1)([Si])[Si])([Si])[Si] .
The synthesis of CID 78070657 involves several steps, often requiring specific reagents and controlled conditions. A typical synthetic route includes:
In industrial settings, the production is scaled up using large reactors and automated systems to ensure consistency and efficiency while maintaining quality through advanced purification techniques .
CID 78070657 has a complex molecular structure characterized by multiple silicon atoms integrated within a silane framework. Its structural representation can be analyzed through various computational chemistry methods to understand its bonding and electronic properties better.
Property | Data |
---|---|
Molecular Formula | C2S4Si4 |
Molecular Weight | 264.6 g/mol |
InChI | InChI=1S/C2S4Si4/c7-1(8)3-5-2(9,10)6-4-1 |
InChI Key | BRSSATBWSDXLBB-UHFFFAOYSA-N |
Canonical SMILES | C1(SSC(SS1)([Si])[Si])([Si])[Si] |
CID 78070657 participates in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes. For example:
The mechanism of action for CID 78070657 involves its interaction with specific molecular targets within biological systems. The compound binds to these targets, modulating their activity, which leads to various biological effects. The precise pathways depend on the context in which the compound is applied, such as in medicinal chemistry or biochemical research .
CID 78070657 exhibits distinct physical and chemical properties that are critical for its applications:
These properties are essential for determining how CID 78070657 can be utilized in laboratory settings or industrial processes .
CID 78070657 has a wide range of applications across several scientific domains:
By understanding the unique properties and potential applications of CID 78070657, researchers can better leverage this compound in their scientific endeavors.
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: